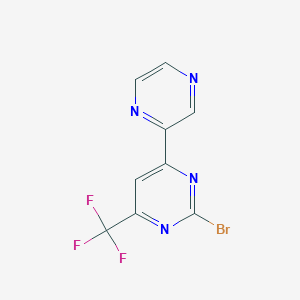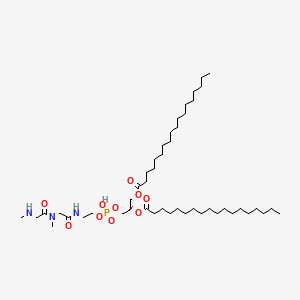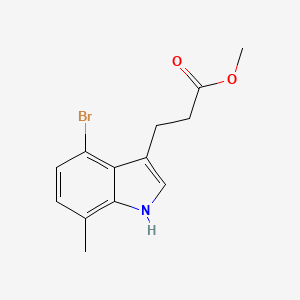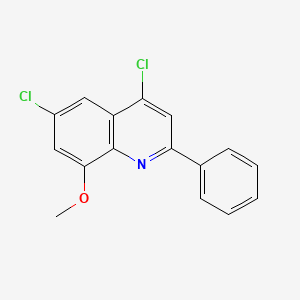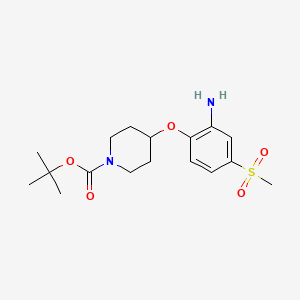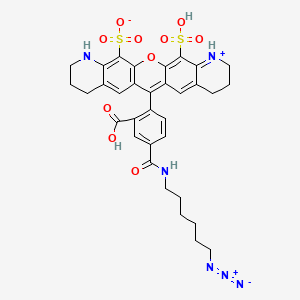
APDye 532 Azide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
APDye 532 Azide: is a bright, yellow-fluorescent dye that reacts with terminal alkynes via a copper-catalyzed click reaction to form a stable triazole linker . It is spectrally similar to Alexa Fluor 532 and DyLight 532 . This compound is widely used in various scientific research applications due to its excellent photostability and high fluorescence intensity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The key step involves the reaction of the dye with sodium azide in the presence of a suitable solvent such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) .
Industrial Production Methods: In industrial settings, the production of APDye 532 Azide involves large-scale synthesis using automated reactors to ensure consistent quality and yield. The process typically includes purification steps such as high-performance liquid chromatography (HPLC) to achieve a purity of ≥95% .
Analyse Chemischer Reaktionen
Types of Reactions: APDye 532 Azide primarily undergoes click reactions, specifically the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction . This reaction forms a stable triazole linker, which is highly useful in bioconjugation and labeling applications.
Common Reagents and Conditions:
Reagents: Terminal alkynes, copper sulfate, sodium ascorbate.
Conditions: The reaction is typically carried out in aqueous or organic solvents at room temperature.
Major Products: The major product of the CuAAC reaction involving this compound is a triazole-linked conjugate, which retains the fluorescent properties of the dye .
Wissenschaftliche Forschungsanwendungen
APDye 532 Azide is extensively used in various scientific research fields, including:
Chemistry: Used for labeling and tracking molecules in complex chemical reactions.
Biology: Employed in fluorescence microscopy for imaging cellular structures and processes.
Medicine: Utilized in diagnostic assays and imaging techniques to detect and monitor diseases.
Industry: Applied in the development of fluorescent probes and sensors for various industrial applications.
Wirkmechanismus
The mechanism of action of APDye 532 Azide involves its reaction with terminal alkynes via the CuAAC reaction. This reaction forms a stable triazole linker, which allows the dye to be covalently attached to biomolecules or other targets . The fluorescence of the dye enables the visualization and tracking of these conjugates in various applications .
Vergleich Mit ähnlichen Verbindungen
- Alexa Fluor 532 Azide
- DyLight 532 Azide
- APDye 532 Alkyne
- APDye 532 Picolyl Azide
Uniqueness: APDye 532 Azide stands out due to its high fluorescence intensity and excellent photostability, making it highly suitable for long-term imaging applications . Additionally, its compatibility with a wide range of solvents and reaction conditions enhances its versatility in various research and industrial settings .
Eigenschaften
Molekularformel |
C33H34N6O10S2 |
|---|---|
Molekulargewicht |
738.8 g/mol |
IUPAC-Name |
13-[4-(6-azidohexylcarbamoyl)-2-carboxyphenyl]-22-sulfo-2-oxa-6-aza-20-azoniapentacyclo[12.8.0.03,12.05,10.016,21]docosa-1(22),3(12),4,10,13,15,20-heptaene-4-sulfonate |
InChI |
InChI=1S/C33H34N6O10S2/c34-39-38-14-4-2-1-3-11-37-32(40)20-9-10-21(22(17-20)33(41)42)25-23-15-18-7-5-12-35-26(18)30(50(43,44)45)28(23)49-29-24(25)16-19-8-6-13-36-27(19)31(29)51(46,47)48/h9-10,15-17,35H,1-8,11-14H2,(H,37,40)(H,41,42)(H,43,44,45)(H,46,47,48) |
InChI-Schlüssel |
MMYVHCFWQRVZKT-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC2=CC3=C(C(=C2NC1)S(=O)(=O)[O-])OC4=C(C5=[NH+]CCCC5=CC4=C3C6=C(C=C(C=C6)C(=O)NCCCCCCN=[N+]=[N-])C(=O)O)S(=O)(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


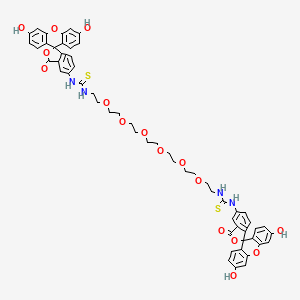
![{1-[3-Fluoro-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenyl]-ethyl}-carbamic acid tert-butyl ester](/img/structure/B13717263.png)
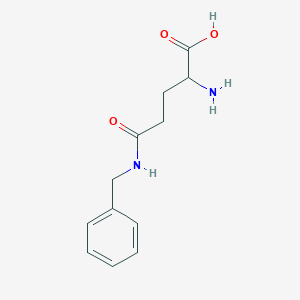
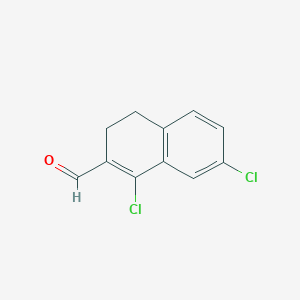
![5-Nitro-3-(2-pyridyl)-3,4-dihydro-2H-benzo[b][1,4]oxazin-3-ol](/img/structure/B13717290.png)
![1-Cyclobutyl-4-[(trimethylsilyl)ethynyl]pyrazole](/img/structure/B13717296.png)
![Exo-3-(4-methylbenzoyl)-bicyclo[2.2.1]heptane-endo-2-carboxylic acid, methyl ester](/img/structure/B13717315.png)
